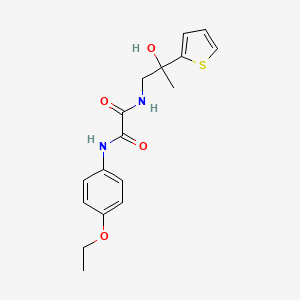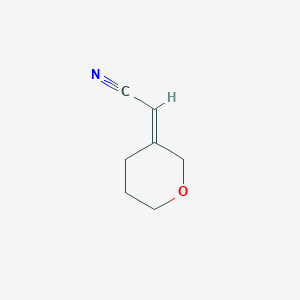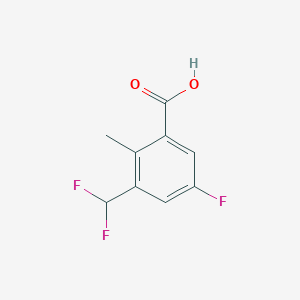
3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of a difluoromethyl group, a fluorine atom, and a methyl group on the benzene ring, along with a carboxylic acid functional group. Its unique structure imparts distinct chemical properties that make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reactions: The synthesis of this compound often begins with the halogenation of a suitable aromatic precursor. For example, 2-methylbenzoic acid can be subjected to halogenation to introduce fluorine and difluoromethyl groups at the desired positions.
Difluoromethylation: This step involves the introduction of the difluoromethyl group. Various methods, such as the use of difluoromethylating agents like diethylaminosulfur trifluoride (DAST), can be employed.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and difluoromethylation reactions. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the fluorine atoms, although this is less common due to the stability of the C-F bond.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Typical electrophilic substitution reagents include nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Although rare, reduced fluorinated compounds can be synthesized.
Applications De Recherche Scientifique
3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biochemical studies to understand the effects of fluorination on biological systems.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides, due to its ability to enhance the stability and efficacy of these products.
Mécanisme D'action
The mechanism by which 3-(difluoromethyl)-5-fluoro-2-methylbenzoic acid exerts its effects depends on its specific application. For instance, in fungicides, it may inhibit enzymes like succinate dehydrogenase (SDH) by binding to the active site, disrupting the metabolic processes of fungi.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: In agrochemical applications, the compound targets specific enzymes in pathogens, leading to their inhibition.
Fluorination Effects: The presence of fluorine atoms can alter the biological activity of the compound, making it more potent or selective.
Comparaison Avec Des Composés Similaires
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another fluorinated carboxylic acid with similar applications in agriculture.
Uniqueness: 3-(Difluoromethyl)-5-fluoro-2-methylbenzoic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluorine and difluoromethyl groups provides unique chemical properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
3-(difluoromethyl)-5-fluoro-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBBRBWADONDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2679976.png)
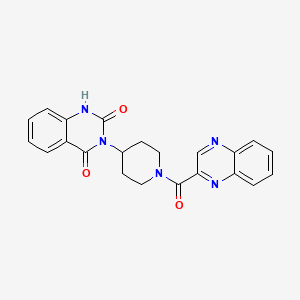
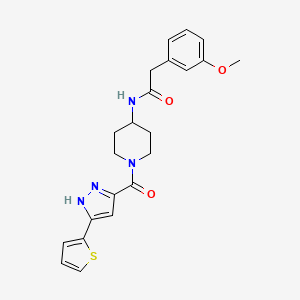
![3-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2679980.png)
![(1S,3R,4R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxycyclopentane-1-carboxylic acid](/img/new.no-structure.jpg)
![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2679984.png)
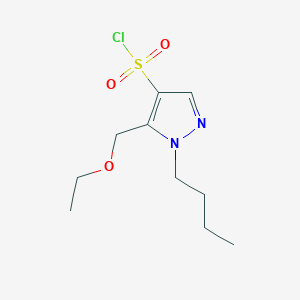
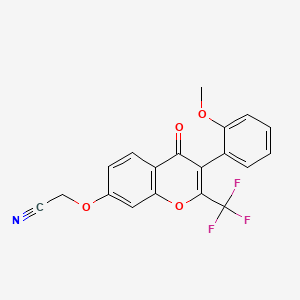
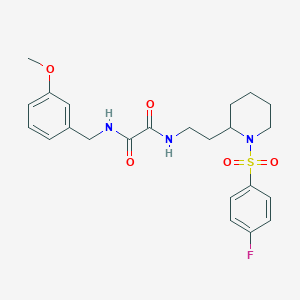
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2679990.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2679991.png)
![3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2679994.png)
